molecular formula C15H15N3O B2574637 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 141472-91-5

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No. B2574637
CAS RN: 141472-91-5
M. Wt: 253.305
InChI Key: UGVHOGLCIXPIOP-UHFFFAOYSA-N
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Description

“1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” is a chemical compound with the CAS Number: 141472-91-5 . It has a molecular weight of 253.3 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” can be represented by the InChI Code: 1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” has a melting point of 155-156 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Quantum Computational Investigation

The compound has been used in quantum computational investigations . Theoretical IR, NMR (with the GIAO technique), UV, and nonlinear optical properties (NLO) in four different solvents were calculated for the compound . The calculated HOMO–LUMO energies using time-dependent (TD) DFT revealed that charge transfer occurs within the molecule .

Drug-likeness and Medicinal Properties

The in silico absorption, distribution, metabolism, and excretion (ADME) analysis was performed in order to determine some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .

Molecular Docking

Molecular docking calculation was performed, and the results were evaluated in detail . This process is crucial in the field of computational molecular biology and drug design.

Biological Activities

Indole derivatives, which are structurally similar to the given compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” might also exhibit similar biological activities.

Synthesis of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, which is structurally similar to the given compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Cytotoxic Properties

Although not directly related to the given compound, it’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit cytotoxic properties . This suggests that “1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” might also have potential cytotoxic properties.

Safety And Hazards

The compound “1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine” has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-6-4-5-11(9-12)10-18-14-8-3-2-7-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHOGLCIXPIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine

CAS RN

141472-91-5
Record name 1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine
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